VRT-043198 (CAS 244133-31-1) is a highly potent, selective, and blood-brain barrier (BBB) permeable small-molecule inhibitor of the interleukin-converting enzyme (ICE) / caspase-1 and caspase-4. As the direct active metabolite of the widely utilized prodrug belnacasan (VX-765), VRT-043198 features an active aldehyde functionality that reversibly binds the catalytic cysteine of inflammatory caspases. It demonstrates sub-nanomolar affinity (Ki = 0.8 nM for Caspase-1; 0.6 nM for Caspase-4) while maintaining exceptional selectivity against apoptotic caspases. For procurement professionals and assay developers, VRT-043198 is the mandatory material selection for cell-free biochemical assays, isolated cell cultures, and neuroinflammation models where immediate, esterase-independent target engagement is required [1].
Substituting VRT-043198 with its prodrug VX-765 in in vitro settings is a frequent cause of assay failure. VX-765 requires hydrolytic cleavage by plasma or liver esterases to expose the active electrophile; in purified enzyme assays or isolated peripheral blood mononuclear cell (PBMC) cultures, this conversion is highly inefficient, leading to falsely low inhibitory readings. Furthermore, substituting VRT-043198 with pan-caspase inhibitors like Z-VAD-FMK or irreversible peptides like Ac-YVAD-cmk compromises experimental integrity. Pan-caspase inhibitors block both inflammatory and apoptotic pathways, preventing researchers from isolating pyroptosis from apoptosis, while peptide-based inhibitors lack the BBB permeability required for central nervous system (CNS) models. Procuring the active VRT-043198 molecule ensures immediate, specific, and stoichiometric inhibition of the inflammasome pathway [1].
In purified biochemical assays and isolated cell cultures, the prodrug VX-765 exhibits minimal direct activity because it relies on esterase cleavage to form the active VRT-043198 molecule. VRT-043198 directly binds the active site, demonstrating an IC50 of 11.5 nM (and Ki of 0.8 nM) against Caspase-1 in cell-free systems, whereas the uncleaved prodrug cannot efficiently engage the target. This mandates the procurement of VRT-043198 for any in vitro assay lacking hepatic esterase activity [1].
| Evidence Dimension | Direct Caspase-1 Inhibition (Cell-Free Assay) |
| Target Compound Data | VRT-043198 (Ki = 0.8 nM; IC50 = 11.5 nM) |
| Comparator Or Baseline | VX-765 (Prodrug, requires esterase activation for efficacy) |
| Quantified Difference | VRT-043198 provides immediate sub-nanomolar inhibition without metabolic dependency. |
| Conditions | Purified Caspase-1 enzyme assay / isolated cell cultures |
Buyers must select VRT-043198 over VX-765 for in vitro and biochemical screens to avoid false negatives caused by a lack of metabolic activation.
Unlike pan-caspase inhibitors such as Z-VAD-FMK, VRT-043198 provides exceptional selectivity for inflammatory caspases over apoptotic caspases. VRT-043198 exhibits Ki values of 0.8 nM and 0.6 nM for Caspase-1 and Caspase-4, respectively, but shows 100- to 10,000-fold weaker affinity for Caspase-3, -6, -7, -8, and -9 (Ki values ranging from >100 nM to >21.5 µM). This allows researchers to reliably decouple pyroptosis from apoptosis in complex cellular models .
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
| Target Compound Data | VRT-043198 (Caspase-1 Ki = 0.8 nM; Caspase-3 Ki = 21,500 nM) |
| Comparator Or Baseline | Z-VAD-FMK (Pan-caspase inhibitor, broadly inhibits Caspase-1, 3, 8, 9) |
| Quantified Difference | >10,000-fold selectivity for Caspase-1 over Caspase-3. |
| Conditions | Recombinant caspase inhibition profiling |
Procuring a highly selective inhibitor is critical for immunological studies where preventing apoptosis would confound the analysis of inflammasome-driven pyroptosis.
VRT-043198 demonstrates highly specific downstream functional effects by blocking the release of inflammasome-dependent cytokines without altering broader inflammatory signaling. In human PBMC cultures stimulated with bacterial products, VRT-043198 inhibited IL-1β release with an IC50 of 0.67 µM. Crucially, it had no significant effect on the secretion of TNF-α, IL-6, or IL-8 (IC50 > 50 µM), proving that its mechanism is strictly confined to the Caspase-1/ICE pathway[1].
| Evidence Dimension | Cytokine Release Inhibition (IC50) |
| Target Compound Data | VRT-043198 (IL-1β IC50 = 0.67 µM) |
| Comparator Or Baseline | Internal Baseline (TNF-α, IL-6, IL-8 IC50 > 50 µM) |
| Quantified Difference | >74-fold functional selectivity for IL-1β over TNF-α/IL-6. |
| Conditions | LPS-stimulated human PBMC cultures |
Ensures that experimental suppression of inflammation is precisely targeted to the inflammasome, avoiding the off-target immunosuppression seen with broader agents.
For neuroinflammation and acute stroke models, small-molecule BBB permeability is a strict procurement requirement. While peptide-based irreversible inhibitors like Ac-YVAD-cmk struggle with CNS penetration, VRT-043198 is highly BBB-permeable. It has been successfully utilized in in vivo models to block seizure-induced IL-1β production and reduce the duration of seizures, making it the preferred chemical probe for neurological inflammasome research .
| Evidence Dimension | CNS Model Efficacy / BBB Permeability |
| Target Compound Data | VRT-043198 (BBB-permeable, active in central neuroinflammation models) |
| Comparator Or Baseline | Ac-YVAD-cmk (Peptide-based, poor BBB penetration) |
| Quantified Difference | VRT-043198 enables direct central Caspase-1 inhibition absent in standard peptide inhibitors. |
| Conditions | In vivo neuroinflammation / seizure models |
Buyers sourcing inhibitors for stroke, epilepsy, or Alzheimer's models must prioritize VRT-043198 to ensure the compound actually reaches the target CNS tissues.
Because it does not require esterase cleavage, VRT-043198 is the optimal choice for cell-free enzyme kinetics, isolated macrophage cultures, and PBMC assays investigating NLRP3 inflammasome activation. It ensures immediate, stoichiometric inhibition of Caspase-1 and IL-1β release[1].
In models of HIV-1 infection where CD4 T-cell depletion is driven by pyroptosis, VRT-043198's 10,000-fold selectivity against apoptotic caspases allows researchers to block inflammatory cell death without artificially preventing standard apoptosis, providing a cleaner mechanistic readout than pan-caspase inhibitors [2].
Thanks to its confirmed blood-brain barrier permeability, VRT-043198 is specifically procured for in vivo and ex vivo models of acute stroke, epilepsy, and neurodegenerative diseases to evaluate the role of central Caspase-1 activation, replacing older peptide-based inhibitors that fail to cross the BBB .